

Application Note: Determination of Clofentezine Residues in Fruit by HPLC-UV

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Compound of Interest

Compound Name: Clofentezine

Cat. No.: B1669202

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **clofentezine** residues in various fruit matrices, including apples, papayas, mangoes, and oranges. The described protocol involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation and quantification. This method is suitable for routine monitoring of **clofentezine** residues to ensure compliance with regulatory limits.

Introduction

Clofentezine is a specific acaricide and insecticide used to control mites on a variety of crops, including fruits.[1][2][3] It acts as a mite growth regulator with contact action and long residual activity.[1][3] Due to its widespread use, monitoring its residue levels in food commodities is crucial for consumer safety. This application note presents a validated HPLC-UV method for the determination of **clofentezine** residues in fruit samples. The method is simple, cost-effective, and provides reliable results for the quantification of this analyte.

Experimental

Reagents and Materials

- **Clofentezine** analytical standard (99.4% purity)[4]
- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)[5]
- Water (HPLC grade)
- Anhydrous sodium sulfate
- Dichloromethane (for stock solution preparation)[5]
- Fruit samples (apple, papaya, mango, orange)[5]

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
- Analytical column: Nucleosil NH2 column or equivalent.[5]
- Mechanical shaker[5]
- Blender
- Centrifuge
- Rotary evaporator or nitrogen evaporator[6][7]

Standard Solution Preparation

A stock solution of **clofentezine** (100 µg/mL) was prepared by dissolving 1.0 mg of the standard in 10.0 mL of dichloromethane.[5] Working standard solutions were prepared by appropriate dilution of the stock solution with a hexane:ethyl acetate mixture (1:1, v/v).[5]

Sample Preparation

The fruit samples were triturated separately using a household blender and stored in closed glass flasks at -18 °C until analysis.[5]

Extraction Procedure

- Weigh 20 g of the homogenized fruit sample into a glass-stoppered flask.[5]

- Add 10.0 mL of a hexane:ethyl acetate mixture (1:1, v/v).[5]
- Shake the flask for 20 minutes on a mechanical shaker.[5]
- Transfer the organic layer to another flask containing anhydrous sodium sulfate to remove any residual water.[5]
- An aliquot of the extract is then ready for HPLC analysis. For a more concentrated sample, an aliquot of the extract can be evaporated to near dryness under a stream of nitrogen and the residue redissolved in the mobile phase.[6][7]

HPLC-UV Conditions

- Mobile Phase: Methanol:Water (70:30, v/v), isocratic elution.[4][5]
- Flow Rate: 0.8 mL/min.[4][5]
- UV Detection Wavelength: 254 nm.[4][5][6][7] An alternative wavelength of 235 nm can also be used.[8]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.
- Total Run Time: 15 minutes.[5]

Results and Discussion

Method Validation

The method was validated for linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ).

- Linearity: The method demonstrated good linearity over a concentration range of 0.05 to 4.0 μ g/mL, with a correlation coefficient (r^2) of 0.9998.[4]
- Recovery and Precision: The accuracy and precision of the method were evaluated by analyzing fortified fruit samples at different concentration levels. The results are summarized in Table 1. Mean recoveries from fortified fruit samples ranged from 81% to 96%, with

coefficients of variation between 8.9% and 12.5%.^[5] Another study showed average recoveries ranging from 80% to 95% with relative standard deviations between 3.5% and 12.7%.^{[6][7]}

- Limits of Detection (LOD) and Quantification (LOQ): The LOD for **clofentezine** in fruit pulp was found to be in the range of 0.03 to 0.05 mg/kg, while the LOQ ranged from 0.05 to 0.10 mg/kg.^{[6][7]} For whole fruit, the LOD was 0.03 mg/kg and the LOQ was 0.05 mg/kg.^{[6][7]} A simplified procedure reported a detection limit of 0.05 mg/kg and a quantification limit of 0.1 mg/kg.^[5]

Data Presentation

Table 1: Recovery and Precision of **Clofentezine** in Fortified Fruit Samples

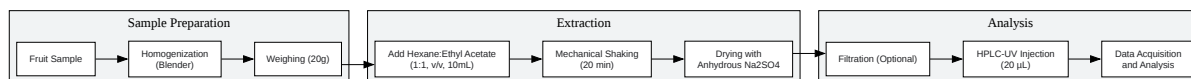
Fruit Matrix	Fortification Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Apple	0.10, 0.20, 0.50	80 - 95	3.5 - 12.7	^{[6][7]}
Papaya	0.05, 0.10, 0.20	80 - 95	3.5 - 12.7	^{[6][7]}
Mango	0.05, 0.10, 0.50	80 - 95	3.5 - 12.7	^{[6][7]}
Orange	Not specified	81 - 96	8.9 - 12.5	^[5]

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	0.05 - 4.0 µg/mL	^[4]
Correlation Coefficient (r ²)	0.9998	^[4]
Limit of Detection (LOD)	0.03 - 0.05 mg/kg	^{[5][6][7]}
Limit of Quantification (LOQ)	0.05 - 0.1 mg/kg	^{[5][6][7]}

Experimental Workflow and Protocols

The overall workflow for the analysis of **clofentezine** residues in fruit samples is depicted in the following diagram.



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